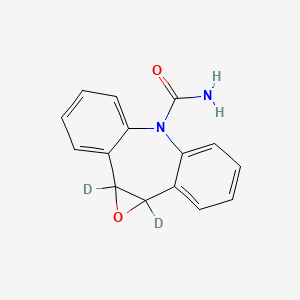

Carbamazepine 10,11-Epoxide-d2 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamazepine 10,11-Epoxide-d2 (Major) is a deuterated form of the active metabolite of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. This compound is primarily used in research to study the pharmacokinetics and metabolism of carbamazepine, as well as its interactions with other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamazepine 10,11-Epoxide-d2 (Major) involves the deuteration of carbamazepine, followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The epoxidation step is carried out using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of Carbamazepine 10,11-Epoxide-d2 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored and controlled to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine 10,11-Epoxide-d2 (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dihydrodiol derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: The epoxide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Dihydrodiol derivatives: Formed through oxidation.

Diol derivatives: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Carbamazepine 10,11-Epoxide-d2 (Major) is used extensively in scientific research, including:

Pharmacokinetic studies: To understand the metabolism and distribution of carbamazepine in the body.

Drug interaction studies: To investigate how carbamazepine interacts with other drugs.

Toxicology studies: To assess the potential toxic effects of carbamazepine and its metabolites.

Biological research: To study the effects of carbamazepine on various biological systems

Mechanism of Action

Carbamazepine 10,11-Epoxide-d2 (Major) exerts its effects by interacting with voltage-gated sodium channels in neurons. This interaction stabilizes the inactive state of the sodium channels, reducing neuronal excitability and preventing the spread of seizure activity. The compound also affects other molecular targets, including calcium channels and neurotransmitter receptors, contributing to its anticonvulsant and mood-stabilizing effects .

Comparison with Similar Compounds

Similar Compounds

Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.

Oxcarbazepine: A structurally related compound with similar anticonvulsant properties.

Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, an active metabolite similar to carbamazepine.

Uniqueness

Carbamazepine 10,11-Epoxide-d2 (Major) is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological samples, providing valuable insights into the metabolism and interactions of carbamazepine .

Biological Activity

Carbamazepine 10,11-epoxide-d2 is a stable isotope-labeled derivative of carbamazepine (CBZ), an anticonvulsant widely used in the management of epilepsy and other neurological disorders. This article explores the biological activity, pharmacokinetics, therapeutic implications, and toxicological aspects of carbamazepine 10,11-epoxide-d2 based on diverse research findings.

Overview of Carbamazepine and Its Epoxide

Carbamazepine is primarily metabolized in the liver to its active metabolite, carbamazepine 10,11-epoxide. This metabolite exhibits similar anticonvulsant properties to its parent compound but can also contribute to toxicity, particularly in overdose scenarios. The pharmacological profile of carbamazepine 10,11-epoxide-d2 is essential for understanding its role in therapeutic drug monitoring and potential adverse effects.

Pharmacokinetics

Half-Life and Metabolism:

- The half-life of carbamazepine 10,11-epoxide averages around 6 hours .

- It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can be affected by concomitant medications like phenytoin and valproate .

Serum Concentrations:

- At therapeutic doses, the concentration of carbamazepine 10,11-epoxide typically constitutes 15% to 40% of the parent drug's serum levels .

- In overdose situations, this ratio can escalate dramatically; studies have reported ratios as high as 450% of the parent compound in severe cases .

Biological Activity

Carbamazepine 10,11-epoxide retains significant anticonvulsant activity comparable to that of carbamazepine itself. It acts on voltage-gated sodium channels, inhibiting neuronal excitability and thereby controlling seizures.

Table 1: Biological Activity Comparison

| Parameter | Carbamazepine | Carbamazepine 10,11-Epoxide |

|---|---|---|

| Anticonvulsant Activity | Yes | Yes |

| Mechanism of Action | Sodium channel blocker | Sodium channel blocker |

| Typical Serum Concentration | Varies with dose | 15%-40% of CBZ |

| Toxicity Profile | Cardiac dysrhythmias | Similar neurotoxic effects |

Therapeutic Drug Monitoring

Routine monitoring of serum levels for both carbamazepine and its epoxide is crucial for optimizing therapeutic efficacy while minimizing toxicity. Studies suggest that the ratio of carbamazepine to its epoxide should be considered when evaluating patient responses and potential adverse effects .

Case Studies

-

Case of Elevated Epoxide Levels:

A case study highlighted a patient with a fatal overdose where the concentration of carbamazepine 10,11-epoxide was found to be significantly higher than that of the parent drug. This raised concerns about the adequacy of standard monitoring practices that may overlook metabolite levels in assessing toxicity . -

Polytherapy Effects:

Research involving children on polytherapy revealed that those receiving carbamazepine alongside other anticonvulsants exhibited different clearance rates and serum concentrations for both CBZ and its epoxide. Notably, girls showed higher concentrations than boys at lower doses .

Toxicological Considerations

The potential for toxicity from carbamazepine 10,11-epoxide is significant. Adverse effects can include:

- Neurological Symptoms: Dizziness, sedation, and seizures.

- Hematological Effects: Leukopenia and hyponatremia.

- Risk During Pregnancy: Increased risk for neural tube defects when used in early pregnancy .

Monitoring both parent drug and metabolite levels can provide a more comprehensive understanding of a patient's status and guide treatment adjustments accordingly.

Properties

IUPAC Name |

2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWEEVEIOGMMT-FLZZRPEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.